molecular formula C23H20N2O4S B236659 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

Cat. No. B236659
M. Wt: 420.5 g/mol
InChI Key: ZXONSZNBFHUADD-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide, also known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. BMB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide works by inhibiting the activity of enzymes known as monoamine oxidases (MAOs), which are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAOs, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide increases the levels of these neurotransmitters in the brain, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as changes in gene expression and protein synthesis. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize, has high purity and yield, and has been extensively studied for its biochemical and physiological effects. However, there are also limitations to the use of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide in lab experiments. For example, it may be difficult to obtain sufficient quantities of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide for large-scale experiments, and its effects may be context-dependent and vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide. One area of interest is the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new imaging techniques using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide as a fluorescent probe. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide and its potential limitations as a compound for laboratory experiments.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-aminothiophenol in the presence of sodium hydroxide. The resulting intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has been optimized for high yield and purity, making it a useful compound for scientific research.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O4S/c1-27-16-10-15(11-17(13-16)28-2)22(26)24-19-12-14(8-9-20(19)29-3)23-25-18-6-4-5-7-21(18)30-23/h4-13H,1-3H3,(H,24,26)

InChI Key

ZXONSZNBFHUADD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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